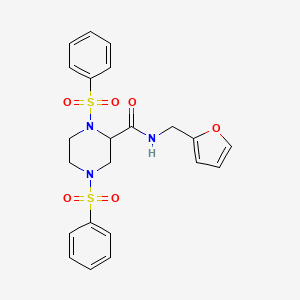![molecular formula C14H11FN2O2 B5587059 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5587059.png)
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide, also known as FPH1, is a small molecule inhibitor that has shown promise in cancer research. It was first synthesized by researchers at the University of Oxford in 2010 and has since been the subject of numerous studies exploring its potential as a cancer treatment.
Mecanismo De Acción
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide works by binding to and inhibiting the activity of the protein kinase LATS1/2, which is a key component of the Hippo signaling pathway. This leads to the activation of the downstream transcriptional co-activator YAP/TAZ, which promotes cell proliferation and survival. By inhibiting LATS1/2, 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide prevents the activation of YAP/TAZ and inhibits cancer cell growth.
Biochemical and Physiological Effects
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide has been shown to have a specific and potent inhibitory effect on LATS1/2 activity, with minimal off-target effects. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide is its specificity for LATS1/2, which makes it a valuable tool for studying the Hippo signaling pathway and its role in cancer development. However, its potency and selectivity may also limit its use in certain experimental settings, as high concentrations may be required to achieve the desired effect.
List of
Direcciones Futuras
1. Development of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide analogs with improved potency and selectivity
2. Investigation of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide in combination with other cancer treatments, such as immunotherapy
3. Exploration of the role of the Hippo signaling pathway in other diseases, such as cardiovascular disease and neurodegenerative disorders
4. Study of the molecular mechanisms underlying 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide's effects on cancer cells
5. Investigation of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide's potential as a therapeutic agent in clinical trials.
Métodos De Síntesis
The synthesis of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide involves a multi-step process starting with the reaction between 3-fluorobenzoyl chloride and hydrazine hydrate to produce 3-fluorobenzohydrazide. This is then reacted with furfural and acrolein to produce the final product, 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide. The synthesis method has been optimized over time to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide has been shown to inhibit the activity of the Hippo signaling pathway, which is involved in the regulation of cell growth and proliferation. Dysregulation of this pathway has been implicated in the development of various types of cancer, making it an attractive target for cancer research.
Studies have shown that 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it could be used in combination with these treatments to improve their efficacy.
Propiedades
IUPAC Name |
3-fluoro-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-5-1-4-11(10-12)14(18)17-16-8-2-6-13-7-3-9-19-13/h1-10H,(H,17,18)/b6-2+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQALCDBYJCDN-DFNGEEKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5586976.png)


![4-({4-methyl-5-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5586999.png)
![{3-propyl-1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587000.png)

![3-[(phenoxyacetyl)amino]propyl (3,4-dichlorophenyl)carbamate](/img/structure/B5587015.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B5587041.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B5587042.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(3-hydroxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5587049.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5587050.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5587053.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5587069.png)